molecular formula C13H12O3 B12846491 Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate

Cat. No.: B12846491
M. Wt: 216.23 g/mol
InChI Key: RPQIKSFGFLWZCC-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It is a derivative of but-3-ynoic acid, featuring an ethyl ester group, a ketone group at the second position, and a p-tolyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate typically involves the reaction of p-tolylacetylene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3

InChI Key

RPQIKSFGFLWZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C

Origin of Product

United States

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